molecular formula C19H23N3O2S B3015224 (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide CAS No. 432005-10-2

(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide

Cat. No. B3015224
M. Wt: 357.47
InChI Key: KLRCGSYAGMCJBG-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C19H23N3O2S and its molecular weight is 357.47. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study by Malhotra et al. (2013) synthesized derivatives of (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide and evaluated their antimicrobial and antioxidant properties. They found that some derivatives, notably compounds (7c) and (7g), showed potent antimicrobial and significant hydrogen peroxide scavenging activity, indicating potential as antimicrobial and antioxidant agents (Malhotra et al., 2013).

Synthesis of Novel Compounds

Albreht et al. (2009) demonstrated the transformation of a related compound into 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates, showcasing its utility in synthesizing diverse chemical structures with potential biological activities (Albreht et al., 2009).

Application in Fluorescent Probes

Guo et al. (2014) explored the use of polythiophene-based conjugated polymers, similar in structure to (Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide, as fluorescent probes. They found these compounds exhibited high selectivity and sensitivity towards specific metal ions, like Hg2+ and Cu2+, in certain solutions, indicating their potential use in detecting these ions (Guo et al., 2014).

Synthesis of Heterocyclic Systems

Research by Bevk et al. (2001) and others have explored the synthesis of various heterocyclic systems using derivatives of this compound. These studies contribute to the understanding of how such structures can be manipulated and transformed for potential applications in medicinal chemistry and material science (Bevk et al., 2001).

Biological Activity Studies

Gopi and Dhanaraju (2018) synthesized novel Mannich base derivatives of a similar compound and examined their anti-diabetic and anti-inflammatory activities. Their findings suggest potential therapeutic applications of these compounds in treating diabetes and inflammation (Gopi & Dhanaraju, 2018).

Synthesis of Nonlinear Optical Materials

Li et al. (2012) synthesized thienyl-substituted pyridinium salts, structurally related to the compound , for their nonlinear optical properties. This research highlights the compound's potential in the development of materials for optical applications (Li et al., 2012).

properties

IUPAC Name

N-[(Z)-3-[2-(dimethylamino)ethylamino]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-14-6-8-15(9-7-14)18(23)21-17(13-16-5-4-12-25-16)19(24)20-10-11-22(2)3/h4-9,12-13H,10-11H2,1-3H3,(H,20,24)(H,21,23)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRCGSYAGMCJBG-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-((2-(dimethylamino)ethyl)amino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl)-4-methylbenzamide

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